(4-ETHYLPIPERAZINO)(2-NITROPHENYL)METHANONE
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Overview
Description
(4-Ethylpiperazino)(2-nitrophenyl)methanone is an organic compound with the molecular formula C13H17N3O3 It is a derivative of piperazine and nitrophenylmethanone, characterized by the presence of an ethyl group attached to the piperazine ring and a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazino)(2-nitrophenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazino)(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenylboronic acid), base (e.g., potassium carbonate).
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products Formed
Reduction: (4-Ethylpiperazino)(2-aminophenyl)methanone.
Substitution: Various alkyl or aryl derivatives of this compound.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
(4-Ethylpiperazino)(2-nitrophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-ethylpiperazino)(2-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes in the central nervous system, modulating their activity. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Nitrophenyl)(piperazino)methanone
Uniqueness
(4-Ethylpiperazino)(2-nitrophenyl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl and benzoyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-14-7-9-15(10-8-14)13(17)11-5-3-4-6-12(11)16(18)19/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNUASIDRRLCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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